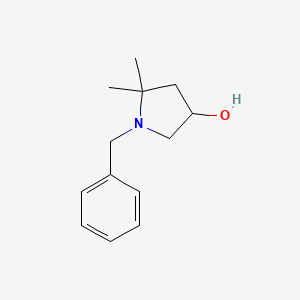

1-Benzyl-5,5-dimethylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5,5-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHWNZGAHJFNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1CC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 5,5 Dimethylpyrrolidin 3 Ol and Analogues

Precursor-Based Synthesis Strategies

The synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol can be achieved through several reliable methods starting from acyclic or cyclic precursors. These strategies include the reduction of corresponding ketones, cyclization of linear molecules, and reductive amination approaches.

Reduction of 1-Benzyl-5,5-dimethylpyrrolidin-3-one (B1448072) and Related Pyrrolidinones

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 1-Benzyl-5,5-dimethylpyrrolidin-3-one. This transformation is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. researchgate.netmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the pyrrolidinone. The resulting alkoxide is then protonated, typically by a protic solvent like methanol (B129727) or ethanol, to yield the final alcohol product.

The stereoselectivity of such reductions can be influenced by the addition of metal salts, which can act as Lewis acids. For instance, in the reduction of a related compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (B11756731), the use of NaBH₄ in conjunction with metal chlorides like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) led to highly stereoselective outcomes. researchgate.net The metal cation is believed to coordinate with the carbonyl oxygen, facilitating a chelation-controlled hydride delivery, which directs the approach of the hydride from a less sterically hindered face. researchgate.net While the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione with NaBH₄ alone resulted in a mixture of diastereomers, the addition of MgCl₂ or ZnCl₂ yielded a single diastereomer. researchgate.net This principle can be applied to the reduction of 1-Benzyl-5,5-dimethylpyrrolidin-3-one to control the stereochemistry at the C-3 position.

| Reducing System | Substrate | Result |

|---|---|---|

| NaBH₄ | 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione | Mixture of Diastereomers |

| NaBH₄/MgCl₂ | 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione | Single Diastereomer |

| NaBH₄/ZnCl₂ | 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione | Single Diastereomer |

Cyclization Reactions for Pyrrolidinol Ring Formation

The formation of the pyrrolidine (B122466) ring is a key step that can be achieved through various intramolecular cyclization strategies. mdpi.comresearchgate.net These methods typically involve the construction of a linear precursor containing the necessary nitrogen and carbon framework, which then undergoes a ring-closing reaction to form the heterocyclic system.

One such approach is the intramolecular C–H amination. This can be accomplished using metal catalysts, such as copper complexes, to facilitate the insertion of a nitrene, generated from an azide (B81097) or other precursor, into a C-H bond to form the C-N bond that closes the ring. nih.gov For example, the cyclization of acyclic amino alcohols can be promoted by acids which activate the hydroxyl group, enabling the nucleophilic nitrogen to attack and displace it to form the pyrrolidine ring. organic-chemistry.org Another powerful method is the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the five-membered ring.

Reductive Amination Approaches to N-Substituted Pyrrolidines

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of N-substituted pyrrolidines. ucla.eduresearchgate.net This reaction typically involves the condensation of a dicarbonyl compound, or a functional equivalent, with a primary amine, such as benzylamine, to form an imine or enamine intermediate, which is then reduced in situ.

A classic example is the reaction of a 1,4-dicarbonyl compound with benzylamine. The initial reaction forms a di-imine or, more commonly, undergoes cyclization to a pyrrole (B145914) or dihydropyrrole intermediate. Subsequent reduction of this intermediate with a reducing agent like sodium borohydride or catalytic hydrogenation yields the saturated N-benzylpyrrolidine ring. acs.org For instance, the synthesis of C₂-symmetrical N-benzyl-2,5-disubstituted pyrrolidines has been achieved by reacting a 1,4-dicarbonyl compound (2,5-hexanedione) with benzylamine, followed by reduction. nih.gov

Asymmetric Synthesis Approaches to Enantiomerically Enriched Pyrrolidinols

Achieving enantiomeric purity is crucial for many applications of chiral molecules. Asymmetric synthesis strategies for pyrrolidinols aim to control the stereochemistry during the formation of the chiral centers.

Utilization of Chiral Auxiliaries in Pyrrolidinol Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. nih.gov The auxiliary is typically removed later in the synthesis and can often be recovered for reuse.

In the context of pyrrolidinol synthesis, a chiral auxiliary can be attached to the precursor molecule to influence the stereochemical outcome of key bond-forming reactions, such as alkylations, aldol (B89426) reactions, or cycloadditions. nih.govscilit.com For example, a chiral auxiliary attached to the nitrogen atom can direct the diastereoselective addition of a nucleophile to an N-acyliminium ion, thereby setting the stereochemistry of a new substituent on the pyrrolidine ring. scilit.com Similarly, auxiliaries can control the stereoselectivity of reductions of prochiral ketones, providing access to enantiomerically enriched pyrrolidinols. wikipedia.org

Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Reactions (e.g., Aldol and Alkylation Reactions)

Interestingly, pyrrolidine derivatives themselves are among the most powerful and widely used chiral auxiliaries and organocatalysts in asymmetric synthesis. nih.govnih.govmdpi.com Proline and its derivatives, for instance, are renowned for their ability to catalyze asymmetric aldol reactions by forming a chiral enamine intermediate. nih.govnih.gov

In asymmetric aldol reactions, a pyrrolidine-based catalyst, such as a diarylprolinol silyl (B83357) ether, reacts with a ketone to form a nucleophilic enamine. nih.gov The chiral environment provided by the catalyst directs the subsequent attack on an aldehyde from a specific face, leading to the formation of the aldol product with high enantioselectivity. nih.govyoutube.com This strategy establishes two new stereocenters simultaneously.

Similarly, pyrrolidine-based chiral auxiliaries are effective in controlling the stereochemistry of alkylation reactions. documentsdelivered.comdiva-portal.org For example, an amide derived from a chiral C₂-symmetric trans-2,5-disubstituted pyrrolidine can be deprotonated to form a chiral enolate. This enolate then reacts with an alkyl halide, with the bulky substituents of the pyrrolidine auxiliary sterically blocking one face of the enolate, forcing the alkylating agent to approach from the opposite side. This results in the formation of the α-alkylated product with high diastereoselectivity. documentsdelivered.com Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

| Reaction Type | Auxiliary/Catalyst Type | Key Intermediate | Stereochemical Control Mechanism |

|---|---|---|---|

| Aldol Reaction | Diarylprolinol Silyl Ethers | Chiral Enamine | Steric shielding of one face of the enamine intermediate. nih.gov |

| Alkylation | trans-2,5-Disubstituted Pyrrolidines | Chiral Amide Enolate | Steric hindrance from auxiliary substituents directs electrophile approach. documentsdelivered.com |

Impact of Lewis Acids and Reaction Conditions on Stereoselectivity

The stereochemical outcome of synthetic routes leading to pyrrolidinol derivatives can be significantly influenced by the choice of Lewis acids and the specific reaction conditions employed. Lewis acids can act as catalysts, steering the reaction towards a particular stereoisomer by coordinating with reactants and stabilizing transition states, thereby lowering the activation energy of one pathway over another.

For instance, in the synthesis of densely substituted pyrrolidines through [3 + 2] cycloaddition reactions, the presence of a Lewis acid can promote the formation of cycloadducts with high diastereoselectivity. It has been observed that in certain reactions, the use of Lewis acids can even lead to opposite stereochemistry compared to the non-catalyzed pathway. acs.org The selection of the Lewis acid is critical; for example, scandium triflate (Sc(OTf)₃) has been shown to catalyze the ring opening of certain intermediates to furnish functionalized vicinal amino alcohols, while aluminum chloride (AlCl₃) can steer the same starting materials towards the formation of polysubstituted pyrroles. rsc.org This highlights the power of Lewis acids to direct the course of a reaction towards different structural outcomes.

In the context of synthesizing chiral pyrrolidines, a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence has been developed. nih.gov This methodology underscores the role of Lewis acids in achieving high diastereoselectivity during the crucial cyclization step. The precise nature of the Lewis acid, its concentration, and the temperature of the reaction are all critical parameters that must be optimized to achieve the desired stereochemical control.

The following table summarizes the impact of different Lewis acids on the synthesis of pyrrolidine derivatives, based on available research findings.

| Starting Material | Lewis Acid | Product Type | Key Outcome |

| Chiral N-tert-Butanesulfinylazadienes & Azomethine Ylides | Ag₂CO₃ | Densely substituted pyrrolidines | High regio- and diastereoselectivity |

| Chiral N-allyl oxazolidines | Various | Substituted pyrrolidines | High diastereoselectivity in cyclization |

| N-formylmethyl tertiary enamides | AlCl₃ | Polysubstituted pyrroles | Divergent synthesis pathway |

| N-formylmethyl tertiary enamides | Sc(OTf)₃ | Functionalized vicinal amino alcohols | Divergent synthesis pathway |

Diastereoselective Paternò-Büchi Reactions for Substituted Pyrrolidinols

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a powerful tool for the construction of oxetane (B1205548) rings. While not directly forming a pyrrolidine ring, this reaction can be a key step in the synthesis of substituted pyrrolidinols, where the oxetane is a precursor that is subsequently transformed. The diastereoselectivity of the Paternò-Büchi reaction is a crucial aspect that dictates the stereochemistry of the final pyrrolidinol product.

The regiochemistry and stereochemistry of the Paternò-Büchi reaction are influenced by the stability of the biradical intermediates formed upon photoexcitation. researchgate.net In the context of creating substituted pyrrolidinols, a chiral auxiliary on the alkene or a chiral catalyst can be employed to induce facial selectivity in the approach of the carbonyl compound.

For furan (B31954) derivatives, which can be precursors to pyrrolidinols, the diastereoselectivity of the Paternò-Büchi reaction has been studied. The presence of a chiral substituent on the furan ring can lead to the preferential formation of one diastereomer. researchgate.net The choice of solvent and temperature can also play a role in enhancing the diastereomeric excess. While the direct application to this compound is not explicitly detailed in the provided search results, the principles of diastereoselection in Paternò-Büchi reactions on similar heterocyclic systems are applicable.

The aza Paternò-Büchi reaction, a variation involving an imine instead of a carbonyl, leads to the formation of azetidines. rsc.orgresearchgate.net This reaction is highly relevant as azetidines can be ring-expanded or otherwise converted to pyrrolidine derivatives. The stereochemical control in the aza Paternò-Büchi reaction is also a subject of intensive research, with triplet energy transfer from a photosensitizer being a key strategy to control the reaction pathway. researchgate.net

Enantioselective Catalysis in Pyrrolidinol Formation

The synthesis of enantiomerically pure pyrrolidinols is of significant interest, and enantioselective catalysis has emerged as a powerful strategy to achieve this. acs.org Various catalytic systems have been developed to control the stereochemistry during the formation of the pyrrolidine ring.

Organocatalysis offers a metal-free approach to enantioselective pyrrolidine synthesis. For instance, chiral pyrrolidine-based catalysts have been shown to be effective in a range of asymmetric transformations. acs.org The catalyst's structure can be fine-tuned to create a specific chiral environment that directs the stereochemical outcome of the reaction. One-pot syntheses combining several organocatalytic reactions have been developed to produce complex pyrrolidine core structures from simple starting materials with high enantioselectivity. acs.org

Metal-based catalysts are also widely used. Chiral gold(I) complexes, for example, have been successfully employed in the enantioselective intramolecular [4+2] cycloaddition of arylalkynes with alkenes to generate chiral pyrrolidine-containing structures. nih.govchemrxiv.org The design of the chiral ligand attached to the metal center is crucial for achieving high levels of enantioselectivity. Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines provides an effective route to chiral pyrrolidines. nih.gov The choice of the chiral ligand, often a phosphoramidite, is critical in determining the enantiomeric excess of the product. nih.gov

The following table provides examples of catalytic systems used in the enantioselective synthesis of pyrrolidine derivatives.

| Catalyst Type | Reaction Type | Key Features |

| Chiral Phase Transfer Catalyst | Asymmetric Conjugate Addition | Enables one-pot synthesis of pyrrolidine core structures. acs.org |

| Pyrrolidinyl Gold(I) Complexes | Intramolecular [4+2] Cycloaddition | Creates a chiral binding pocket to direct enantioselective folding. nih.govchemrxiv.org |

| Palladium with Chiral Ligands | Asymmetric [3+2] Cycloaddition | The nature of the chiral ligand dictates the enantiomeric excess. nih.gov |

| Pyrrolidine-based Organocatalysts | Various Asymmetric Transformations | Scaffold modifications lead to changes in reactivity and stereocontrol. acs.org |

Modular and Multicomponent Synthetic Strategies for Pyrrolidine Derivatives

Modular and multicomponent reactions (MCRs) have become increasingly important in the synthesis of complex molecules like pyrrolidine derivatives due to their efficiency and atom economy. researchgate.netresearchgate.net These strategies allow for the construction of diverse molecular scaffolds in a single step from three or more starting materials.

A modular approach allows for the introduction of diversity at various points in the synthetic sequence. nih.gov For example, a three-step, modular, and divergent sequence has been developed to access spirocyclic pyrrolidines, featuring a reductive spirocyclization cascade. nih.gov By varying the building blocks, a wide range of highly substituted and functionalized spirocyclic pyrrolidines can be constructed. nih.gov

Multicomponent reactions are particularly well-suited for the synthesis of pyrrolidine libraries for drug discovery. researchgate.net They offer a streamlined approach to complex structures, often with high stereoselectivity. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a common MCR for constructing the pyrrolidine ring. researchgate.net This reaction can be performed in a one-pot, three-component fashion to generate highly substituted pyrrolidines. researchgate.net The use of catalysts, including silver catalysts, can enhance the efficiency and stereoselectivity of these MCRs. researchgate.net

Protective Group Strategies in Pyrrolidinol Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogues, protecting groups play a crucial role. jocpr.comwikipedia.orgresearchgate.net They are used to temporarily mask reactive functional groups, such as hydroxyl and amino groups, to prevent them from undergoing unwanted reactions during subsequent synthetic transformations. jocpr.com

The choice of a protecting group is critical and depends on its stability to the reaction conditions used in the synthetic sequence and the ease of its removal at a later stage. researchgate.net For the hydroxyl group in a pyrrolidinol, common protecting groups include silyl ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetyl esters (Ac). researchgate.netlibretexts.org The amino group of the pyrrolidine ring is often protected as a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. researchgate.net

An important concept in complex synthesis is orthogonal protection, where multiple protecting groups are used that can be removed under different, specific conditions without affecting the others. wikipedia.org This strategy allows for the selective deprotection and functionalization of different parts of the molecule. For example, a Boc group can be removed under acidic conditions, while a benzyl group is typically cleaved by hydrogenolysis. libretexts.org

The following table lists common protecting groups used for functional groups present in pyrrolidinol synthesis.

| Functional Group | Protecting Group | Deprotection Conditions |

| Hydroxyl | Silyl ethers (e.g., TBDMS, TIPS) | Fluoride ions (e.g., TBAF) or acid. libretexts.org |

| Hydroxyl | Benzyl ether (Bn) | Hydrogenolysis. libretexts.org |

| Hydroxyl | Acetyl (Ac) | Acid or base. libretexts.org |

| Amino | tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA). researchgate.net |

| Amino | Carboxybenzyl (Cbz) | Hydrogenolysis. |

Chemical Reactivity and Transformation Mechanisms

Functional Group Interconversions of the Pyrrolidinol Moiety

The secondary hydroxyl group on the pyrrolidine (B122466) ring is a key site for chemical modification. Common transformations include oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-Benzyl-5,5-dimethylpyrrolidin-3-one (B1448072). This transformation is a fundamental reaction for pyrrolidinol scaffolds. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. While specific conditions for the title compound are not widely reported, syntheses of the analogous ketone, 1-Benzyl-3-pyrrolidinone, are well-documented and proceed in high yield chemicalbook.comgoogle.com. Common oxidation methods applicable to such secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP), and chromic acid-based reagents.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). Such reactions are widely used for installing various functional groups or for creating prodrugs in medicinal chemistry contexts. For example, the esterification of related benzyl-protected monosaccharides has been achieved using DCC and DMAP to couple various carboxylic acids to a free hydroxyl group researchgate.net.

Table 1: Representative Esterification Reactions on Analogous Hydroxyl-Containing Compounds

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,4-Tri-O-benzyl-α-D-methylglucoside | Phenylacetic acid | DCC, DMAP | Corresponding Phenylacetate Ester | 77% | researchgate.net |

Reactions of the Benzyl (B1604629) Substituent

The N-benzyl group is a common protecting group for secondary amines because of its stability under a wide range of conditions and its susceptibility to cleavage under specific reductive protocols.

Debenzylation: The most significant reaction of the benzyl substituent is its removal to yield the free secondary amine, 5,5-dimethylpyrrolidin-3-ol. The primary method for this transformation is catalytic hydrogenolysis. This reaction involves treating the N-benzyl compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and efficient, producing toluene (B28343) as a byproduct. The benzyl group is an ideal blocking group for preparing monosubstituted piperazines and other cyclic amines, as it can be easily removed by hydrogenolysis orgsyn.org.

Alternative, non-reductive methods for debenzylation have also been developed. For instance, visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photo-oxidant allows for the cleavage of benzyl ethers in the presence of sensitive functional groups like azides and alkenes mpg.deorgsyn.org. While developed for benzyl ethers, similar principles may apply to N-benzyl amines under specific conditions.

Table 2: Common Debenzylation Methods for N-Benzyl Amines and O-Benzyl Ethers

| Substrate Type | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Benzyl Amine | H₂, Pd/C | Typically rt, atmospheric or elevated pressure | High efficiency, common in synthesis | orgsyn.org |

Cyclic Amine Reactivity and Elaboration Strategies

The tertiary nitrogen atom of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol is nucleophilic, though its reactivity is sterically hindered by the adjacent benzyl group and the C5 gem-dimethyl groups.

N-Oxide Formation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Quaternization: The nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, would result in a positively charged species, further activating the ring system to potential rearrangements or ring-opening reactions.

Elaboration Post-Debenzylation: The most versatile strategy for elaborating the cyclic amine is to first perform debenzylation as described in section 3.2. The resulting secondary amine, 5,5-dimethylpyrrolidin-3-ol, is a valuable intermediate. This secondary amine can then undergo a wide range of reactions, including N-alkylation, N-acylation, N-arylation, and reductive amination, to introduce diverse substituents at the nitrogen position. This two-step strategy (debenzylation followed by N-functionalization) is a cornerstone in the synthesis of substituted pyrrolidine libraries for drug discovery nih.gov.

Mechanism of Action in Specific Organic Transformations

While this compound is not a commonly cited catalyst or reagent, its structural motifs are found in molecules used in asymmetric synthesis and catalysis. The chiral centers (at C3, if enantiomerically pure) and the basic nitrogen atom could allow it to function as a ligand for metal catalysts or as an organocatalyst.

Nucleophilic Substitution: In its protonated form, the hydroxyl group can act as a leaving group after activation (e.g., by conversion to a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the nitrogen (if N-debenzylated) or attack by an external nucleophile could occur.

Oxidation/Reduction Mechanisms: In an oxidation reaction, such as with a chromium-based reagent, the mechanism would likely involve the formation of a chromate (B82759) ester intermediate at the hydroxyl group, followed by elimination to form the ketone. In catalytic hydrogenolysis for debenzylation, the mechanism involves the oxidative addition of the C-N bond to the palladium catalyst surface, followed by hydrogenolysis to release the debenzylated amine and toluene.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the mapping of the entire molecular skeleton.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as the primary tools for confirming the presence of the key structural motifs within 1-Benzyl-5,5-dimethylpyrrolidin-3-ol.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons on the pyrrolidine (B122466) ring, the hydroxyl proton, and the two methyl groups. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (PhCH₂) would likely appear as two doublets (an AB quartet) due to their diastereotopicity, a consequence of the chiral center at C3. The proton on the carbon bearing the hydroxyl group (H3) would resonate further downfield, and its multiplicity would depend on the coupling with the adjacent C4 protons. The two methyl groups at the C5 position are diastereotopic and are thus expected to exhibit two distinct singlet signals.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group would appear in the typical 127-138 ppm region. The benzylic carbon (PhCH₂) would resonate around 60 ppm. rsc.org The carbons of the pyrrolidine ring would have characteristic shifts, with C3 (bearing the hydroxyl group) being the most downfield of the ring carbons (around 70-80 ppm), and C5 (the quaternary carbon) also showing a distinct chemical shift. The two methyl carbons would appear as separate signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H₂ | ~2.6 - 3.0 (m) | ~62 |

| C3-H | ~3.8 - 4.2 (m) | ~78 |

| C4-H₂ | ~1.9 - 2.2 (m) | ~43 |

| C5-CH₃ (x2) | ~1.1 and ~1.2 (s) | ~25 and ~28 |

| C5 | - | ~68 |

| CH₂-Ph | ~3.6 (AB quartet) | ~60 |

| Aromatic C-H | ~7.2 - 7.4 (m) | ~127 - 129 |

| Aromatic Quaternary C | - | ~138 |

| O-H | Variable (broad s) | - |

Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR spectra suggest the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the H3 proton and the two H4 protons, and between the H4 protons and the H2 protons, confirming the sequence of atoms in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~78 ppm, confirming their assignment as C3-H and C3, respectively. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons to the aromatic quaternary carbon and to carbons C2 and C5 of the pyrrolidine ring, confirming the attachment of the benzyl group to the nitrogen atom. Correlations from the methyl protons to C5 and C4 would further solidify the ring structure. researchgate.net

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. researchgate.net This is typically achieved by using a chiral resolving agent, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netnih.gov

The agent interacts with the enantiomers to form transient diastereomeric complexes (with a CSA) or new diastereomeric compounds (with a CDA). nih.gov These diastereomers are no longer mirror images and will have slightly different chemical environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. rsc.org By integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. nih.gov

NMR spectroscopy can provide significant insights into the dynamic conformational behavior of molecules in solution. researchgate.netcopernicus.org For this compound, the five-membered pyrrolidine ring is not planar and will adopt puckered conformations, such as envelope or twist forms, to minimize steric strain.

Analysis of vicinal proton-proton coupling constants (³JHH) through the Karplus equation can provide information about the dihedral angles between protons on adjacent carbons, which helps in determining the ring's preferred conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can detect through-space interactions between protons that are close to each other. These NOE correlations can reveal the relative orientation of substituents on the ring and the conformation of the flexible benzyl group relative to the pyrrolidine ring. copernicus.org In some cases, hindered rotation around single bonds can lead to the observation of multiple conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in a doubling of certain NMR signals. scielo.brcopernicus.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₉NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. rsc.org

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The most prominent fragmentation pathways for this compound are expected to be:

Alpha-cleavage: The bond between the benzyl group and the nitrogen is weak and prone to cleavage, leading to the formation of a stable tropylium (B1234903) cation at m/z 91, which is often the base peak for N-benzyl compounds. nih.gov

Loss of Water: The alcohol functional group can be eliminated as a water molecule (loss of 18 Da) from the molecular ion.

Ring Fragmentation: The pyrrolidine ring can fragment through various pathways, often initiated by cleavage alpha to the nitrogen atom. This can lead to the loss of the dimethyl-substituted portion of the ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [M - H₂O]⁺˙ | Loss of water |

| 114 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation (often base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. pressbooks.pub

The most prominent and easily identifiable band would be the O-H stretching vibration from the alcohol group, which appears as a strong, broad peak in the region of 3200-3600 cm⁻¹. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons (pyrrolidine ring, methyl groups, and benzylic methylene) would appear just below 3000 cm⁻¹, while the sp² C-H stretches from the aromatic ring would be observed just above 3000 cm⁻¹. lumenlearning.com The spectrum would also show C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹ and a C-N stretching band for the tertiary amine. The region between 700-900 cm⁻¹ would contain C-H out-of-plane bending bands that can sometimes indicate the substitution pattern of the aromatic ring. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Alcohol (C-O) | Stretch | 1050 - 1200 | Strong |

| Amine (C-N) | Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute and relative stereochemistry of chiral molecules. For a compound such as this compound, which contains a stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography would be the gold standard for assigning the (R) or (S) configuration of the hydroxyl group and determining its orientation relative to the rest of the molecule.

Despite a thorough search of crystallographic databases and the scientific literature, single-crystal X-ray diffraction data for this compound is not publicly available at this time. Therefore, detailed experimental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates cannot be presented.

In the absence of specific data for this compound, general insights can be drawn from crystallographic studies of analogous substituted pyrrolidine derivatives. Typically, the pyrrolidine ring adopts a non-planar envelope or twisted conformation to minimize steric strain. The substituents, in this case, the benzyl group at the nitrogen atom, the two methyl groups at C5, and the hydroxyl group at C3, would occupy positions that are either pseudo-axial or pseudo-equatorial. The interplay of intramolecular and intermolecular forces, particularly hydrogen bonding involving the hydroxyl group, would significantly influence the crystal packing.

The determination of absolute stereochemistry would necessitate the use of anomalous dispersion techniques, often requiring the presence of a heavier atom in the structure or the use of a chiral derivative. The relative stereochemistry, however, is inherently determined by the connectivity and spatial arrangement of the atoms in the crystal structure.

Should crystallographic data for this compound become available, it would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₃H₁₉NO |

| Formula Weight | 205.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1545.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.105 |

| R-factor | - |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

The availability of such data would be invaluable for confirming the compound's structure, understanding its conformational preferences, and elucidating the supramolecular architecture established through intermolecular interactions within the crystalline state.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed for geometrical optimization, where the lowest energy conformation of a molecule is determined, providing a precise three-dimensional structure. For compounds like 1-benzyl-5,5-dimethylpyrrolidin-3-ol, DFT calculations are foundational for understanding its intrinsic properties.

Research on related heterocyclic compounds often utilizes the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p) or cc-pVQZ to perform these calculations. nih.govmdpi.comresearchgate.net This process yields the optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, the calculated HOMO–LUMO energy gap for a benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate was found to be 4.0319 eV, indicating its relative stability. nih.gov Such calculations provide a theoretical framework for predicting the chemical behavior of this compound.

Table 1: Key Electronic Properties Determined by DFT Calculations

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Provides foundational structural information for all other modeling studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. nih.gov |

| Electrostatic Potential | The charge distribution around the molecule. | Helps identify regions prone to electrophilic or nucleophilic attack. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

While DFT provides a static picture of a molecule's ground state, its actual behavior, particularly within a biological system, is dynamic. Conformational analysis through molecular mechanics (MM) and molecular dynamics (MD) simulations explores the flexibility of the molecule and its interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine (B122466) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. tandfonline.comnih.gov

These models are built using a training set of molecules with known activities to predict the activities of new, untested compounds. In a study on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), CoMFA and CoMSIA models were generated that showed good stability and predictability. tandfonline.comnih.gov The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). nih.govresearchgate.net For example, a CoMFA model for Mcl-1 inhibitors yielded a Q² of 0.689 and an R²pred of 0.986, indicating a highly predictive model. tandfonline.comnih.gov The results of these models are often visualized as contour maps, which highlight the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity. tandfonline.com These insights are invaluable for guiding the rational design of more potent pyrrolidine-based therapeutic agents. nih.gov

Table 2: Statistical Parameters for Evaluating QSAR Models

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | Q² > 0.5 |

| R² (Non-cross-validated R²) | A measure of how well the model fits the training set data. | R² close to 1.0 |

| R²pred (Predictive R²) | A measure of the model's ability to predict the activity of an external test set. | R²pred > 0.6 |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). youtube.com This technique is essential for understanding how a compound like this compound might interact with a specific biological target, providing insights into its potential mechanism of action.

Docking algorithms score different binding poses to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger binding. nih.gov Studies on analogues of 1-benzylpyrrolidin-3-ol have used molecular docking to investigate their binding to caspase-3. monash.edu The analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand in the protein's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. monash.edunih.gov For instance, docking studies of pyrrolidine derivatives with influenza neuraminidase revealed that hydrogen bonds and electrostatic factors were the primary forces influencing the interactions. nih.gov Visualizing these interactions helps to rationalize the compound's activity and provides a basis for structural optimization. mdpi.com

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. youtube.com These "hotspot" residues form the key interactions that anchor the ligand. For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, the amino acids Trp178, Arg371, and Tyr406 were identified as key residues in the active pocket. nih.gov Similarly, docking of a related 1,2,4-triazole (B32235) derivative into the EGFR kinase domain ATP binding site helped to rationalize its observed anticancer activity. benthamscience.com Knowing which residues are critical for binding allows medicinal chemists to design new analogues with modified functional groups that can form stronger or more specific interactions with these hotspots, potentially leading to increased potency and selectivity.

Table 3: Common Protein-Ligand Interactions Identified by Molecular Docking

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Asp, Gln, Arg, Lys mdpi.comnih.gov |

| Hydrophobic Interaction | Interactions between nonpolar regions of the ligand and protein. | Leu, Ala, Trp, Ile nih.gov |

| Electrostatic (Ionic) Interaction | Attraction between oppositely charged functional groups. | Asp, Glu, Lys, Arg |

| Pi-Interactions (Pi-Pi, Pi-H) | Interactions involving aromatic rings. | His, Phe, Tyr, Trp nih.gov |

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors are fundamental to QSAR studies and are also used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its success as a drug. mdpi.com

A wide range of descriptors can be calculated, from simple 2D properties like molecular weight and the number of hydrogen bond donors/acceptors to complex 3D shape-based descriptors like the radius of gyration. nih.gov Online tools such as SwissADME are often used to calculate these properties and assess a compound's drug-likeness, often by checking for compliance with guidelines like Lipinski's Rule of Five. mdpi.comresearchgate.net For example, studies on pyrrole (B145914) derivatives have used SwissADME to confirm good gastrointestinal absorption and solubility. mdpi.com The prediction of these molecular descriptors is a crucial step in the early stages of drug discovery, helping to prioritize compounds with favorable pharmacokinetic profiles and a higher probability of clinical success. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Caspase-3 |

| Myeloid cell leukemia-1 (Mcl-1) |

| Neuraminidase |

| N-alkylated 5,5-diphenylhydantoin |

| Cholesterol oxidase |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate |

| 1,2,4-triazole |

Applications in Chemical Synthesis Beyond Its Own Production

As a Chiral Ligand in Asymmetric Catalysis

The use of chiral pyrrolidine (B122466) derivatives as ligands in asymmetric catalysis is a well-established strategy for the enantioselective synthesis of a wide array of chemical compounds. nih.govrsc.org These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

While numerous chiral pyrrolidine-based ligands have been successfully employed in enantioselective addition reactions, there is no specific information available in the current body of scientific literature that describes the use of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol in this capacity. The potential for this compound to act as a chiral ligand is plausible due to the presence of a stereocenter at the C3 position and a nitrogen atom capable of coordinating to a metal. However, without experimental data, its effectiveness and the level of enantioselectivity it might induce remain purely speculative.

As a Building Block for Complex Molecule Synthesis

Pyrrolidine derivatives are frequently utilized as versatile building blocks in the synthesis of more complex molecular architectures, including natural products and pharmaceutical agents. nih.govnih.gov Their rigid, five-membered ring structure can serve as a scaffold to control the spatial arrangement of functional groups.

The synthesis of racemic and optically pure 3,3-dimethylproline derivatives has been accomplished using a related compound, benzyl (B1604629) 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, as a key intermediate. nih.govresearchgate.net This highlights the utility of the 3,3-dimethylpyrrolidine (B1591124) core in constructing sterically hindered amino acid analogues. While this demonstrates the potential of the dimethylpyrrolidine scaffold, there is no direct evidence in the literature of this compound being used as a building block for the synthesis of complex molecules. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, theoretically allows for a variety of chemical transformations, but these possibilities have not been experimentally realized or reported.

Precursor for Other Nitrogen Heterocycles

The chemical transformation of one heterocyclic system into another is a valuable strategy in synthetic chemistry for accessing diverse molecular frameworks. Pyrrolidine derivatives can serve as precursors for the synthesis of other nitrogen-containing heterocycles through ring-expansion, ring-contraction, or rearrangement reactions. For instance, pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives have been synthesized through a three-component domino process involving a pyrrolidine intermediate. nih.gov

Despite the general utility of pyrrolidines as precursors, there are no specific examples in the scientific literature of this compound being used as a starting material for the synthesis of other nitrogen heterocycles. The reactivity of the hydroxyl group and the potential for transformations involving the pyrrolidine ring itself suggest that it could, in principle, be a precursor to other heterocyclic structures. However, this potential remains unexplored.

Structure Activity Relationship Sar Studies of 1 Benzyl 5,5 Dimethylpyrrolidin 3 Ol Derivatives

Influence of Pyrrolidine (B122466) Ring Substitution on Biological Activity

Substitutions on the pyrrolidine ring of 1-Benzyl-5,5-dimethylpyrrolidin-3-ol derivatives can significantly modulate their biological activity. The gem-dimethyl group at the C5 position, in particular, plays a crucial role in conferring conformational rigidity to the pyrrolidine ring. This restriction of rotational freedom can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. The Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to gem-disubstitution, also provides a rationale for the conformational constraint imposed by the 5,5-dimethyl group. This can lead to an entropic advantage in receptor binding. nih.gov

In broader studies of pyrrolidine-containing compounds, the nature and position of substituents have been shown to be critical. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov Furthermore, the relative stereochemistry of substituents is a key determinant of activity. For some peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, a cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was found to be preferable to the trans orientation.

The 5,5-dimethyl substitution in this compound can also influence the molecule's metabolic stability. The presence of two methyl groups at a single carbon can sterically hinder enzymatic degradation, potentially leading to an improved pharmacokinetic profile. This strategic placement of alkyl groups is a common tactic in medicinal chemistry to block sites of metabolism. nih.gov

Role of the Benzyl (B1604629) Moiety in Target Interaction

The N-benzyl group is a frequently employed substituent in bioactive pyrrolidine derivatives and is integral to the biological activity of this compound and its analogues. This lipophilic moiety can engage in various non-covalent interactions with the target protein, including hydrophobic and van der Waals interactions, which are critical for anchoring the ligand in the binding pocket.

In studies of related compounds, the benzyl group has been shown to be essential for potent activity. For instance, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides acting as dopamine (B1211576) D2 receptor antagonists, the N-benzyl group was found to be crucial for high affinity. X-ray crystallography of one of the potent compounds revealed a conformation where the benzyl group is folded over the salicylamide (B354443) moiety, suggesting a specific orientation is required for optimal receptor engagement. nih.govresearchgate.net

Furthermore, substitutions on the aromatic ring of the benzyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. However, in some cases, an unsubstituted benzyl group is preferred. For example, in a series of M1 allosteric agonists, substitutions in the 3- or 4-positions of the benzyl ring resulted in a complete loss of M1 agonism. This suggests that the electronic and steric profile of the unsubstituted phenyl ring is optimal for interaction with the allosteric binding site of the M1 muscarinic receptor.

The following table illustrates the importance of the N-substituent in a series of dopamine D2 receptor antagonists, highlighting the high affinity of the N-benzyl derivative.

| Compound | N-Substituent | Dopamine D2 Receptor Affinity (IC₅₀, nM) |

| 1 | Benzyl | ~1 |

| 2 | Ethyl | Lower affinity |

| 3 | Allyl | Lower affinity |

This table is a representation of findings where N-benzyl substitution showed superior activity compared to other smaller alkyl groups. nih.gov

Impact of Hydroxyl Group Position and Stereochemistry on Activity

The hydroxyl group at the C3 position of the pyrrolidine ring is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net The precise positioning and stereochemistry of this hydroxyl group are often critical determinants of biological activity.

While specific studies on the positional isomers of the hydroxyl group in this compound are not extensively documented in the public domain, general principles of medicinal chemistry underscore the importance of its location. Altering the position of a hydroxyl group can significantly change a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can affect receptor affinity and metabolic pathways. researchgate.net For instance, the ability of a molecule to act as a hydrogen bond donor is directly dependent on the presence and accessibility of the hydroxyl group.

The stereochemistry of the hydroxyl group, whether it is in the R or S configuration, can have a profound impact on the molecule's interaction with a chiral biological target. The spatial orientation of the hydroxyl group determines its ability to form a productive hydrogen bond with a specific amino acid residue in the binding pocket.

Stereochemical Dependencies in Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. nih.gov For derivatives of this compound, which possess a chiral center at the C3 position, the biological activity is expected to be stereochemically dependent.

In many classes of drugs, the biological activity resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active or may even contribute to undesirable side effects. For example, in a study of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives, the (R)-enantiomer was identified as a potent and orally bioavailable antiseizure agent, highlighting a clear stereochemical preference for its biological activity. acs.orgsemanticscholar.org

Similarly, research on bibenzyl enantiomers has shown that while antibacterial activity was not affected by the stereochemistry, anti-TNF-α activity was influenced by the specific configuration of the molecule. frontiersin.org In another example, with 3-Br-acivicin derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms may be involved. mdpi.com

The following table provides a conceptual illustration of how enantiomers of a hypothetical this compound derivative might exhibit different biological activities.

| Enantiomer | Biological Activity (e.g., IC₅₀) |

| (R)-1-Benzyl-5,5-dimethylpyrrolidin-3-ol | High Potency |

| (S)-1-Benzyl-5,5-dimethylpyrrolidin-3-ol | Low Potency |

This is a representative table illustrating the common principle of stereoselectivity in drug action.

Biological Target Identification and Mechanistic Insights in Vitro/in Silico

Enzyme Inhibition Studies (e.g., Cholinesterases, BACE-1)

Analogues of the 1-benzylpyrrolidinol scaffold have been systematically designed and evaluated for their ability to inhibit enzymes central to AD pathology: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and BACE-1. nih.gov

Studies on a series of N-benzylpyrrolidine molecular hybrids revealed compounds with balanced inhibitory profiles against both cholinesterases and BACE-1. nih.govresearchgate.net Two lead compounds from this research, designated as 4k and 4o , demonstrated potent, micromolar-range inhibition across these targets. nih.gov The inhibitory potency (IC₅₀) of these compounds is detailed below.

Table 1: Inhibitory Potency (IC₅₀ in µM) of Lead N-Benzylpyrrolidine Derivatives

| Compound | AChE (µM) | BChE (µM) | BACE-1 (µM) |

|---|---|---|---|

| 4k | 1.48 ± 0.09 | 2.14 ± 0.11 | 1.89 ± 0.14 |

| 4o | 1.21 ± 0.04 | 1.98 ± 0.08 | 1.52 ± 0.09 |

Kinetic studies on similar scaffolds, such as benzylpiperidine derivatives, have shown that these types of molecules can act as mixed-type or competitive inhibitors of cholinesterases, suggesting they may bind to both the active site and peripheral sites of the enzyme. nih.govresearchgate.netnih.gov

In silico molecular docking and dynamics simulations have provided a deeper understanding of how these N-benzylpyrrolidine derivatives interact with their enzyme targets at a molecular level. nih.gov

Interaction with Cholinesterases: Docking studies revealed that these compounds bind effectively to the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net The PAS is a secondary binding site near the entrance of the enzyme's active site gorge and is implicated in the aggregation of amyloid-beta (Aβ) peptides. nih.gov By interacting with the PAS, these inhibitors can block the active site entrance and interfere with Aβ aggregation, demonstrating a dual function. nih.gov

Interaction with BACE-1: The primary interaction with BACE-1, an aspartic protease, occurs at its catalytic dyad. nih.gov Simulations showed that the N-benzylpyrrolidine derivatives form strong hydrogen bonds with the key catalytic residues Asp32 and Asp228, which is crucial for inhibiting the enzyme's function of cleaving the amyloid precursor protein (APP) and producing Aβ peptides. nih.govnih.govnih.gov

Interaction with Other Biological Targets (e.g., Neuroprotective Activity, Antioxidant Potential)

Beyond enzyme inhibition, derivatives based on the N-benzylpyrrolidine scaffold exhibit other crucial biological activities relevant to neurodegeneration.

Neuroprotective Activity: The lead compounds 4k and 4o demonstrated significant neuroprotective effects against Aβ-induced cellular stress in laboratory models. nih.govresearchgate.net Compounds with a benzyl (B1604629) group have shown the ability to protect neuronal cells from damage induced by oxidative stress. nih.govnih.gov

Antioxidant Potential: The ex vivo analysis of compounds 4k and 4o confirmed their antioxidant capabilities. nih.gov The ability to scavenge free radicals is a key therapeutic property, as oxidative stress is a major contributing factor to the neuronal damage seen in Alzheimer's disease. semanticscholar.orgmdpi.com

Mechanistic Elucidation of Biological Effects (e.g., Disassembly of Aβ Aggregates)

A critical aspect of Alzheimer's pathology is the aggregation of Aβ peptides into toxic oligomers and plaques. nih.gov A promising therapeutic strategy is not only to prevent this aggregation but also to break down existing plaques. nih.gov Derivatives of N-benzylpyrrolidine have shown a significant ability to disassemble pre-formed Aβ aggregates. In vitro assays demonstrated that the lead compounds 4k and 4o could effectively disrupt these aggregates, a crucial function for a potential disease-modifying agent. nih.govresearchgate.net This effect is partly attributed to their ability to bind to the PAS of AChE, which is known to co-localize with and promote Aβ plaques. nih.gov

Exploration of Multitargeted Ligands Based on the Pyrrolidinol Scaffold

The pyrrolidinol scaffold is recognized for its versatility in drug discovery, serving as a foundational structure for developing Multi-Target-Directed Ligands (MTDLs). nih.govresearchgate.net The research into N-benzylpyrrolidine derivatives exemplifies this approach, where a single chemical framework is rationally designed to interact with multiple, distinct pathological targets. nih.govresearchgate.net The goal of the MTDL strategy in the context of Alzheimer's disease is to create a single drug that can simultaneously reduce the cholinergic deficit (by inhibiting AChE and BChE), decrease Aβ production (by inhibiting BACE-1), prevent Aβ aggregation, and protect against oxidative stress. nih.govnih.govresearchgate.net The promising, balanced activity profile of N-benzylpyrrolidine derivatives underscores the potential of this scaffold in developing effective, next-generation therapies for complex multifactorial diseases like AD. nih.govnih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Pathways

The synthesis of substituted pyrrolidines is a well-established field, yet there remains a continuous demand for more efficient, stereoselective, and environmentally benign methodologies. nih.gov Future research on 1-Benzyl-5,5-dimethylpyrrolidin-3-ol should aim to develop novel synthetic pathways that offer precise control over its stereochemistry, which is crucial for its potential applications in catalysis and medicine.

Current strategies for synthesizing substituted pyrrolidines often involve multi-step sequences. A key future direction would be the development of convergent and asymmetric synthetic routes. For instance, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides could provide a powerful method for constructing the pyrrolidine (B122466) core with high stereocontrol. nih.gov Another avenue involves the diastereoselective reduction of the corresponding ketone, 1-benzyl-5,5-dimethylpyrrolidin-3-one (B1448072), using chiral reducing agents to yield specific stereoisomers of the alcohol.

Furthermore, the principles of green chemistry could be integrated into the synthesis. nih.gov This could involve using microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, or employing biocatalytic methods, such as enzyme-catalyzed reductions, to enhance stereoselectivity under mild conditions. nih.govresearchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide precursor with an appropriate dipolarophile. | High stereocontrol, convergent approach. |

| Diastereoselective Ketone Reduction | Reduction of 1-benzyl-5,5-dimethylpyrrolidin-3-one using chiral reagents or catalysts. | Access to specific stereoisomers of the target alcohol. |

| Biocatalysis | Employing enzymes (e.g., ketoreductases) for the stereoselective reduction of the ketone precursor. | High enantioselectivity, environmentally friendly conditions. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate key reaction steps. | Reduced reaction times, potentially higher yields. |

Exploration of New Catalytic Applications

The structural similarity of pyrrolidinols to proline and its derivatives suggests a strong potential for this compound to function as an organocatalyst. Proline and prolinol-based catalysts are renowned for their ability to promote a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgtcichemicals.comnih.gov

Future research should explore the use of this compound and its derivatives as catalysts in asymmetric synthesis. The presence of a hydroxyl group and a tertiary amine within the same molecule allows for potential bifunctional catalysis, where the hydroxyl group can act as a hydrogen bond donor to activate the electrophile, while the amine activates the nucleophile through enamine formation. tandfonline.com The gem-dimethyl groups and the N-benzyl group can provide a specific chiral environment, influencing the stereochemical outcome of the reaction.

Investigations could focus on its application in key carbon-carbon bond-forming reactions. Additionally, this pyrrolidinol could serve as a chiral ligand for transition metals in a variety of catalytic processes. nih.gov

| Potential Catalytic Application | Reaction Type | Rationale |

| Asymmetric Aldol Reaction | C-C bond formation | Proline-type catalysts are highly effective; the hydroxyl group can aid in organizing the transition state. wikipedia.org |

| Asymmetric Michael Addition | C-C bond formation | Enamine-based activation of nucleophiles is a common mechanism for pyrrolidine catalysts. researchgate.net |

| Asymmetric Mannich Reaction | C-C and C-N bond formation | A fundamental reaction in organic synthesis where proline derivatives have shown great success. nih.gov |

| Chiral Ligand for Transition Metals | Various (e.g., hydrogenation, cycloaddition) | The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral catalytic complex. researchgate.net |

Advanced Mechanistic Studies of Biological Interactions

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. nih.govfrontiersin.org Given this precedent, it is highly probable that this compound and its derivatives could exhibit interesting biological profiles.

A crucial future direction is the comprehensive screening of this compound against a diverse panel of biological targets. Should any significant activity be identified, advanced mechanistic studies would be essential to understand how the molecule interacts with its biological target at a molecular level. This would involve a combination of experimental and computational techniques.

Target Identification and Validation: Identifying the specific proteins (e.g., enzymes, receptors) that the compound binds to.

Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamics.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing key interactions.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding modes and rationalize structure-activity relationships. scispace.comnih.gov

These studies would provide invaluable insights for the rational design of more potent and selective analogs.

Design of Next-Generation Pyrrolidinol-Based Bioactive Compounds

Following the identification of any lead biological activity, a focused effort on medicinal chemistry and drug design would be the next logical step. The structure of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties.

Future research in this area would revolve around systematic Structure-Activity Relationship (SAR) studies. mdpi.comrsc.org By synthesizing and testing a library of analogs, researchers can understand the contribution of each part of the molecule to its biological function.

Key areas for modification in SAR studies:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzyl (B1604629) ring to modulate electronic and steric properties. nih.govmdpi.com

Modification of the N-Substituent: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic groups to explore different binding pockets.

Stereochemistry: Synthesizing and evaluating all possible stereoisomers of the pyrrolidinol to determine the optimal configuration for biological activity. The spatial arrangement of substituents on the pyrrolidine ring is known to be critical for differential binding to enantioselective proteins. nih.govresearchgate.net

Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group to create prodrugs or to alter hydrogen bonding capabilities.

This systematic approach can lead to the development of next-generation compounds with improved therapeutic potential. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinol Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govintimal.edu.my These powerful computational tools can accelerate progress in the study of this compound by several orders of magnitude.

Future research should leverage AI and ML in the following areas:

Predictive Modeling: ML models can be trained on existing data for pyrrolidine derivatives to predict the biological activity, toxicity, and physicochemical properties of novel, virtual analogs of this compound. This allows for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising compounds. intimal.edu.myacm.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrrolidinol scaffold, optimized for specific properties such as high binding affinity to a target protein and drug-like characteristics. acm.org

Catalyst Design and Optimization: Machine learning can accelerate the discovery of new catalysts by identifying patterns in catalytic performance data. energyfrontier.usnumberanalytics.combbnchasm.com An ML model could be used to predict the optimal pyrrolidinol-based catalyst structure for a specific chemical transformation, guiding synthetic efforts. catalysis.blogaiche.org

Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for this compound and its derivatives, saving significant time and resources in the laboratory. nih.gov

The integration of AI and ML into the research workflow creates a continuous feedback loop where computational predictions guide experimental work, and the resulting data is used to refine the models, leading to a more efficient and intelligent discovery process. youtube.com

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-5,5-dimethylpyrrolidin-3-ol, and how can intermediates be characterized?

Methodological Answer:

- Retrosynthetic analysis using databases like REAXYS and PISTACHIO can identify feasible precursors. For example, benzyl-protected intermediates (e.g., 1-Benzyl-3-phenylpyrrolidin-3-ol derivatives) are common starting points .

- Characterization : Use NMR (1H/13C) and IR spectroscopy to confirm intermediates. For example, distinguishing between diastereomers requires chiral HPLC with columns like CHIRALPAK® AD-H, as seen in enantiomeric separations of structurally similar pyrrolidines .

Q. How should analytical methods (e.g., HPLC) be optimized for purity assessment of this compound?

Methodological Answer:

- Buffer preparation : Dissolve 15.4 g ammonium acetate in 1 L water, adjust to pH 6.5 with acetic acid (as per pharmacopeial standards) to stabilize the compound during analysis .

- Column selection : Use C18 reversed-phase columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) for baseline separation of impurities .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Storage : Keep in corrosion-resistant containers at controlled temperatures (15–25°C), away from moisture and light, per safety guidelines for similar pyrrolidines .

- Exposure mitigation : In case of skin contact, rinse with water for 15 minutes and use S36/37/39 protective gear (gloves, lab coat, goggles) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4R vs. 3S,4S configurations) affect biological activity?

Methodological Answer:

- Synthesis : Enantiomers like (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) and (3S,4S)-(+)-isomer (CAS 90365-74-5) can be resolved via chiral catalysts or enzymatic methods .

- Activity testing : Compare IC50 values in receptor-binding assays (e.g., dopamine or serotonin receptors) to quantify stereochemical influence .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Repeat experiments : Verify under standardized conditions (e.g., deuterated solvents, 500 MHz NMR) to rule out artifacts .

- Computational validation : Use tools like ACD/Labs or MestReNova to simulate spectra and assign ambiguous signals .

Q. How can metabolic pathways of this compound be predicted for toxicity studies?

Methodological Answer:

- In silico tools : Leverage BKMS_METABOLIC and PISTACHIO databases to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- In vitro validation : Use hepatic microsomes (human/rat) with LC-MS/MS to confirm predicted metabolites .

Q. What environmental risks are associated with this compound, and how are they assessed?

Methodological Answer:

- Aquatic toxicity testing : Follow OECD 201 guidelines using Daphnia magna to determine EC50 values, as the compound may disrupt aquatic ecosystems .

- Degradation studies : Perform photolysis/hydrolysis experiments under controlled pH and UV light to model environmental persistence .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.